N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide
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Overview
Description
N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an acetamidophenyl group and a methoxyphenethyl group connected through an oxalamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide typically involves the following steps:
Formation of the Acetamidophenyl Intermediate: The starting material, 3-nitroaniline, undergoes acetylation to form 3-acetamidoaniline.
Formation of the Methoxyphenethyl Intermediate: 4-methoxyphenethylamine is prepared from 4-methoxybenzaldehyde through reductive amination.
Coupling Reaction: The two intermediates are coupled using oxalyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)thioamide
- N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)urea
- N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)carbamate
Uniqueness
N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamide is unique due to its oxalamide linkage, which imparts specific chemical and biological properties. This distinguishes it from similar compounds with different linkages, such as thioamides, ureas, or carbamates.
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13(23)21-15-4-3-5-16(12-15)22-19(25)18(24)20-11-10-14-6-8-17(26-2)9-7-14/h3-9,12H,10-11H2,1-2H3,(H,20,24)(H,21,23)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEMAWIRYHFHIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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